SB 218078 - 135897-06-2

SB 218078

Catalog Number: EVT-282038
CAS Number: 135897-06-2
Molecular Formula: C24H15N3O3
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB 218078 is a potent and selective indolocarbazole inhibitor of checkpoint kinase 1 (Chk1) kinase activity. [] This compound is widely employed in scientific research to investigate the role of Chk1 in various cellular processes, particularly the G2 checkpoint control. [] SB 218078 functions by competing with ATP for binding to the Chk1 kinase domain, thereby hindering its activity. [] This inhibitory effect allows researchers to study the downstream consequences of Chk1 inhibition in various biological systems.

Molecular Structure Analysis

SB 218078 belongs to the indolocarbazole family of compounds. [] Structural analysis reveals that SB 218078 binds within the ATP-binding pocket of the Chk1 kinase domain. [] Its selectivity for Chk1 over cyclin-dependent kinases can be attributed to a hydroxyl group on its lactam moiety, which interacts with the ATP-binding pocket. []

Mechanism of Action

SB 218078 acts by inhibiting the kinase activity of Chk1. [] In normal cells, Chk1 plays a crucial role in the DNA damage response pathway, specifically in the G2 checkpoint control. [] When DNA damage occurs, Chk1 is activated and prevents cell cycle progression from the G2 phase to mitosis, allowing time for DNA repair. []

By inhibiting Chk1, SB 218078 disrupts this G2 checkpoint arrest. [] As a result, cells with DNA damage are unable to pause for repair and progress prematurely into mitosis. [, ] This premature entry into mitosis leads to mitotic catastrophe and ultimately cell death. [] This mechanism makes SB 218078 a valuable tool in cancer research, where it can be used to sensitize cancer cells to DNA-damaging agents and potentially overcome drug resistance. [, ]

Physical and Chemical Properties Analysis
  • Investigating G2 Checkpoint Control: SB 218078 is extensively used to investigate the role of Chk1 in the G2 checkpoint control. [] By inhibiting Chk1, researchers can study the downstream consequences of G2 checkpoint abrogation, such as the impact on cell cycle progression, DNA repair, and cell survival following DNA damage.

  • Enhancing Cancer Therapy: SB 218078 has shown potential in enhancing the efficacy of existing cancer therapies, particularly those that induce DNA damage. [, ] Studies have demonstrated that combining SB 218078 with DNA-damaging agents like doxorubicin or gemcitabine can synergistically increase cancer cell death. [, ] This synergistic effect arises from SB 218078's ability to prevent G2 checkpoint activation, forcing cancer cells with damaged DNA to bypass repair mechanisms and undergo apoptosis. []

  • Studying Head Regeneration in Hydra: Research has also explored the role of Chk1 in Hydra head regeneration using SB 218078. [] Studies show that exposure to SB 218078 inhibits head regeneration and maintenance in Hydra, suggesting a potential role for Chk1 in this process. []

  • Investigating Drug Resistance Mechanisms: SB 218078 is used to understand how cancer cells develop resistance to chemotherapy drugs. [] By studying the effects of SB 218078 in combination with these drugs, researchers can identify potential resistance mechanisms and develop strategies to overcome them.

Future Directions
  • Developing More Selective Chk1 Inhibitors: While SB 218078 is a potent Chk1 inhibitor, designing even more selective inhibitors with reduced off-target effects is an active area of research. [] This would further enhance its utility in studying Chk1 function and potentially lead to safer and more effective therapeutics.

Staurosporine

Relevance: Staurosporine serves as a structural basis for developing more selective Chk1 inhibitors like SB-218078 [, ]. Despite its potent kinase inhibitory activity, staurosporine's lack of selectivity limits its clinical application. SB-218078, derived from the staurosporine scaffold, exhibits improved selectivity for Chk1 over other kinases, including cyclin-dependent kinases [, ]. This selectivity makes SB-218078 a more promising candidate for targeted cancer therapy.

UCN-01 (7-Hydroxystaurosporine)

Compound Description: UCN-01 is a staurosporine analog that demonstrates potent inhibitory activity against Chk1 [, ]. It is currently undergoing clinical trials as a potential anticancer agent.

Gö6976

Relevance: Like SB-218078, Gö6976 demonstrates preferential inhibition of the EGFR T790M mutant over wild-type EGFR, suggesting its potential as a starting point for developing mutant-selective EGFR inhibitors []. The structural similarities between Gö6976 and SB-218078 highlight the potential of staurosporine analogs for developing selective kinase inhibitors.

K252a

Relevance: K252a shares structural similarities with SB-218078 and exhibits a comparable ability to inhibit EGFR T790M over wild-type EGFR []. This observation, alongside Gö6976, reinforces the value of the staurosporine scaffold for designing kinase inhibitors with enhanced selectivity.

AFN941

Compound Description: AFN941 represents a staurosporine-derived compound identified in a study focusing on identifying wild-type sparing inhibitors of EGFR T790M [].

Relevance: The study highlights AFN941, along with SB-218078 and other staurosporine analogs, as compounds demonstrating preferential inhibition of EGFR T790M over the wild-type kinase []. This finding reinforces the significance of the staurosporine scaffold in developing selective kinase inhibitors.

PD 407824

Relevance: Both PD 407824 and SB-218078 are recognized as commercially available Chk1 inhibitors []. Notably, PD 407824 exhibited a greater sensitizing effect in combination with AraC, surpassing the impact observed with SB-218078 in specific cell lines []. This difference in efficacy suggests that while both compounds target Chk1, they may have distinct pharmacological profiles and potential off-target effects.

17-(Dimethylaminoethylamino)-17-Demethoxygeldanamycin (DMAG)

Relevance: While not a direct structural analog of SB-218078, DMAG impacts the same pathway by downregulating CHK1, a known HSP90 client protein []. Similar to the effects observed with SB-218078, DMAG administration, when combined with doxorubicin, forced cells into premature mitosis followed by apoptosis []. This observation suggests that targeting HSP90, and subsequently Chk1, could be a viable alternative strategy to direct Chk1 inhibition for enhancing the efficacy of DNA-damaging agents.

Properties

CAS Number

135897-06-2

Product Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione

IUPAC Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione

Molecular Formula

C24H15N3O3

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29)

InChI Key

OTPNDVKVEAIXTI-UHFFFAOYSA-N

SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O

Solubility

Soluble in DMSO, not in water

Synonyms

SB218078; SB218078; SB218078.

Canonical SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O

Isomeric SMILES

C1C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N([C@@H]1O2)C7=C53)C(=O)NC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.